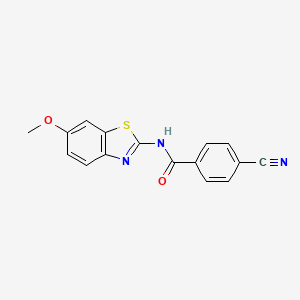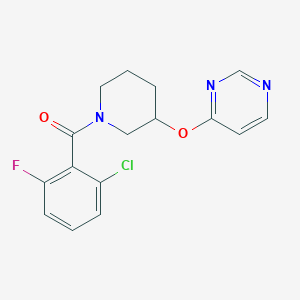
2-(1-(1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C24H27N3O4 and its molecular weight is 421.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Screening
- Study by Jain, Nagda, and Talesara (2006) : This research involved the synthesis of novel azaimidoxy compounds, which include derivatives related to the chemical structure . These compounds were synthesized through diazotization reaction followed by coupling with 2-hydroxy-1H-isoindole-1,3(2H)-dione. They were screened for antimicrobial activities to evaluate their potential as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).
New Synthesis Approaches
- Study by Schubert-Zsilavecz, Likussar, Gusterhuber, and Michelitsch (1991) : This research describes a new approach to synthesizing 2H-isoindole-4,7-diones. The process involved heating α-amino acids with carbonyl compounds to generate azomethine ylides, which were then captured by quinones to form 2H-isoindole-4,7-diones (Schubert-Zsilavecz et al., 1991).
Anticonvulsant Activities
- Study by Sharma, Gawande, Mohan, and Goel (2016) : This study involves the synthesis of 5-(isoindole-1,3-dione) pyrimidinones and their screening for anticonvulsant activities. The study included a compound with a similar structure, demonstrating significant anticonvulsant activities at certain doses (Sharma et al., 2016).
Structural Studies
- Study by Tariq, Noreen, Tahir, Ahmad, and Fayyaz-ur-Rehman (2010) : This research focused on the structural analysis of a compound similar to the one . The study investigated the planarity of the compound's groups and how they are oriented relative to each other. It also examined weak interactions that link the molecules in the crystal (Tariq et al., 2010).
Synthesis and pH-Sensing Application
- Study by Yan, Meng, Li, Ge, and Lu (2017) : This study involved the synthesis of pyrimidine-phthalimide derivatives and their application in pH sensing. The research demonstrates the potential of similar compounds in developing colorimetric pH sensors for specific applications (Yan et al., 2017).
Properties
IUPAC Name |
2-[1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-14-7-8-17(9-15(14)2)26-11-16(10-21(26)28)22(29)25-12-18(13-25)27-23(30)19-5-3-4-6-20(19)24(27)31/h3-4,7-9,16,18-20H,5-6,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBAIRWNZUXCPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)N4C(=O)C5CC=CCC5C4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl N-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]carbamate](/img/structure/B2702187.png)

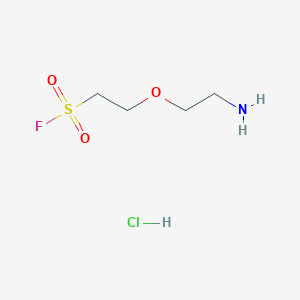
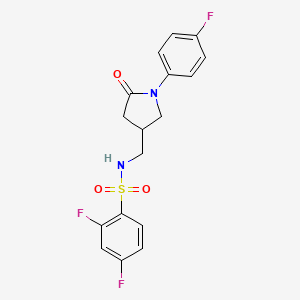
![1-[3-(1,2,4-Oxadiazol-3-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2702192.png)
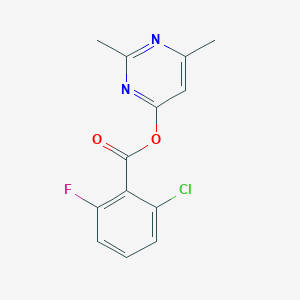
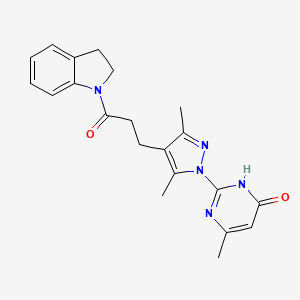
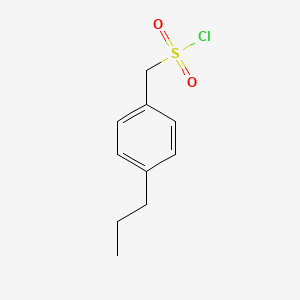
![4-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2702196.png)


![1-[1-(3-Methylphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2702203.png)
